molecular formula C3H9NS B13560494 (R)-1-Aminopropane-2-thiol

(R)-1-Aminopropane-2-thiol

Cat. No.: B13560494
M. Wt: 91.18 g/mol
InChI Key: MHJPNBAEWSRKBK-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Aminopropane-2-thiol (CAS 598-36-7) is a chiral bifunctional molecule that serves as a valuable building block in synthetic chemistry and chemical biology research. This compound features both a primary amine and a thiol group on a short hydrocarbon backbone, presenting researchers with two distinct and reactive handles for chemical modification. Its stereochemistry is designated as (R), making it a crucial precursor for the synthesis of enantiomerically pure compounds and for applications where chirality influences biological activity or material properties. One of the primary research applications of this compound is in the field of peptide science, where it can be utilized in native chemical ligation (NCL) techniques . NCL is a powerful method for coupling unprotected peptide segments in aqueous solution to form larger peptides and proteins, and this compound can serve as a precursor for thiol-containing linkers or functionalized amino acids essential for this process . Furthermore, its structure makes it a candidate for use in the synthesis of block copolypeptides and polypeptoids, which are advanced polymeric materials explored for applications in nanomedicine, including drug delivery and the formation of self-assembling nanostructures . The product is offered with a high purity specification to ensure consistent and reliable performance in sensitive chemical reactions. It is supplied as a hydrochloride salt to enhance its stability. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) before use and handle the compound using appropriate personal protective equipment. Global sourcing options are available for this specialty chemical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

IUPAC Name

(2R)-1-aminopropane-2-thiol

InChI

InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

MHJPNBAEWSRKBK-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CN)S

Canonical SMILES

CC(CN)S

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 Aminopropane 2 Thiol

Enantioselective Synthesis Strategies for (R)-1-Aminopropane-2-thiol

Achieving high enantioselectivity is the primary challenge in synthesizing the (R)-isomer of 1-Aminopropane-2-thiol. Modern synthetic chemistry offers several powerful approaches, including chiral pool synthesis, asymmetric catalysis using organocatalysts or transition metals, and biocatalytic transformations.

Chiral pool synthesis leverages abundant, inexpensive, and enantiopure natural products as starting materials. nih.gov For the synthesis of this compound, the amino acid D-alanine ((R)-2-aminopropanoic acid) represents an ideal starting point as it possesses the required carbon backbone and the correct stereochemistry at the C2 position.

A typical synthetic sequence from D-alanine involves several key transformations:

Protection of the Amine: The amino group of D-alanine is first protected, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent its interference in subsequent steps.

Reduction of the Carboxylic Acid: The carboxylic acid moiety is reduced to a primary alcohol. This is often achieved using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), yielding the corresponding protected (R)-alaninol.

Activation of the Hydroxyl Group: The resulting primary alcohol is converted into a good leaving group to facilitate nucleophilic substitution. This is typically done by tosylation or mesylation, forming a tosylate or mesylate ester.

Introduction of the Thiol Group: The activated hydroxyl group is displaced by a sulfur nucleophile. A common method is the reaction with potassium thioacetate (KSAc) to form a thioacetate ester, which is then hydrolyzed under basic or acidic conditions to unmask the free thiol.

Deprotection: The final step involves the removal of the amine protecting group to yield the target molecule, this compound.

This strategy effectively transfers the stereochemical integrity of the starting material to the final product. The derivatization of natural amino acids is a well-established and powerful method for accessing complex, enantiopure molecules. nih.gov

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. nih.govunito.it While a direct organocatalytic synthesis of this compound is not extensively documented, established organocatalytic reactions can be applied to generate key β-aminothiol precursors with high enantioselectivity.

A plausible strategy involves the asymmetric Michael addition of a thiol to a prochiral acceptor. For instance, the conjugate addition of a thiol, such as benzyl mercaptan, to 1-nitropropene can be catalyzed by a chiral organocatalyst. Cinchona alkaloid-derived thioureas are particularly effective for this type of transformation, activating the nitroalkene via hydrogen bonding and directing the nucleophilic attack of the thiol to one enantiotopic face. The resulting chiral β-nitro sulfide can then undergo reduction of the nitro group (e.g., using H₂/Pd/C or zinc in acetic acid) and subsequent deprotection of the thiol (if necessary) to afford the desired aminothiol (B82208).

Catalyst TypeExample CatalystRelevant TransformationActivation Mode
Cinchona Alkaloid Derivatives (Thio)urea-based catalystsAsymmetric Michael AdditionHydrogen bonding activation of electrophile
Proline and Derivatives L-Proline, Diarylprolinol ethersAsymmetric Aldol/Mannich ReactionsEnamine/Iminium ion formation nih.gov
Chiral Phosphoric Acids BINOL-derived phosphoric acidsAsymmetric epoxide ring-opening nih.govBrønsted acid catalysis, ion-pairing

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering high efficiency and selectivity. mdpi.commdpi.com The synthesis of this compound can be envisioned through the asymmetric hydrogenation of a suitable prochiral precursor, catalyzed by a chiral transition metal complex.

One potential route involves the asymmetric hydrogenation of an α-ketothioether or a related imine derivative. For example, a precursor such as 1-(acetylthio)propan-2-one could be converted to its corresponding N-benzylimine. The C=N double bond of this imine can then be asymmetrically hydrogenated using a chiral catalyst, such as a Ruthenium or Rhodium complex coordinated to a chiral diphosphine ligand like (R)-BINAP. This step establishes the stereocenter at C2. Subsequent hydrolysis of the thioacetate and hydrogenolysis of the benzyl group would yield the final product. This approach is analogous to the highly successful Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines used to produce chiral 1,2-amino alcohols. nih.gov

MetalChiral LigandPrecursor TypeKey Reaction
Ruthenium (Ru) (R)-BINAP, Chiral Diaminesα-Ketoimines, EnamidesAsymmetric Hydrogenation
Rhodium (Rh) (R)-BINAP, DIPAMPEnamides, α-AcylaminoacrylatesAsymmetric Hydrogenation
Iridium (Ir) Chiral Phosphine-OxazolinesIminesAsymmetric Hydrogenation
Nickel (Ni) 4,4′-di-tert-butyl-2,2′-bipyridineCross-Electrophile CouplingMetallaphotoredox Catalysis nih.govresearchgate.net

Biocatalysis offers a highly efficient and environmentally benign route to enantiopure compounds, leveraging the exceptional selectivity of enzymes. nih.govnih.gov For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly powerful tools. nih.gov

The synthesis of this compound can be achieved via the asymmetric amination of a prochiral ketone precursor, 1-mercaptopropan-2-one. An (R)-selective ω-transaminase can catalyze the transfer of an amino group from an amine donor (such as isopropylamine or D-alanine) to the ketone substrate. This single enzymatic step generates the desired (R)-aminothiol product with typically excellent enantiomeric excess (>99% ee). nih.gov

Key features of this biocatalytic approach include:

High Selectivity: Enzymes often exhibit near-perfect enantio- and regioselectivity.

Mild Conditions: Reactions are performed in aqueous media at or near ambient temperature and neutral pH.

Sustainability: Biocatalysis avoids harsh reagents and heavy metals, contributing to greener chemical processes.

Protein engineering and directed evolution have been extensively used to develop transaminases with broad substrate scopes and enhanced stability, making them suitable for industrial-scale production of chiral amines. nih.govmdpi.com

Regioselective Functionalization and Derivatization Approaches

Once synthesized, this compound possesses two distinct nucleophilic centers: the primary amine and the thiol. The ability to selectively modify one group while leaving the other intact is crucial for its application as a synthetic building block. This regioselective functionalization relies on the different chemical properties of the two groups, primarily their acidity and nucleophilicity.

The thiol group (-SH) is generally more acidic (pKa ≈ 8-10) than the corresponding protonated amine (-NH₃⁺, pKa ≈ 10-11). This difference allows for the selective deprotonation of the thiol under moderately basic conditions (pH ≈ 8-9) to form the highly nucleophilic thiolate anion (-S⁻), while the amine remains largely in its protonated, non-nucleophilic ammonium form. This principle underpins most strategies for selective thiol modification. nih.gov

Common selective manipulations of the thiol group include:

S-Alkylation: The thiolate anion readily reacts with electrophiles like alkyl halides (e.g., iodoacetamide) or tosylates in an Sₙ2 reaction to form stable thioether bonds. nih.govnih.govcreative-proteomics.com This is a widely used method for modifying cysteine residues in peptides and proteins. rsc.org

Michael Addition: Thiolates are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds (e.g., maleimides, acrylates), forming a new carbon-sulfur bond.

Disulfide Bond Formation: Mild oxidizing agents can selectively couple two thiol groups to form a disulfide bond (-S-S-), a reaction that is reversible with reducing agents.

Thiol-Epoxy Reactions: The thiol group can participate in "click" chemistry by reacting with epoxides in a ring-opening reaction to form β-hydroxy thioethers. mdpi.com

Protection/Derivatization: The thiol group can be protected with various groups (e.g., trityl) to mask its reactivity during subsequent synthetic steps targeting the amine. nih.gov Reagents containing selenium have also been developed for highly selective and reversible derivatization of thiols. researchgate.netpnnl.gov

By carefully controlling the reaction pH and choosing appropriate reagents, the thiol group of this compound can be functionalized with high selectivity, enabling its incorporation into more complex molecular architectures.

Selective Amine Group Transformations

In the synthesis and derivatization of this compound, the presence of two nucleophilic centers—the primary amine and the thiol group—necessitates chemoselective transformations to achieve desired products. The selective transformation of the amine group is crucial for building more complex molecules while preserving the reactive thiol moiety for subsequent reactions. Common strategies involve protection/deprotection sequences and direct selective reactions under controlled conditions.

One of the most fundamental approaches to selectively transform the amine group is through the use of protecting groups. libretexts.org The choice of the protecting group is critical and depends on the stability of the group under various reaction conditions and the ease of its removal. For primary amines like the one in this compound, common protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. The reaction of the amine with an acid chloride or anhydride is a typical method for introducing these protective functionalities. libretexts.org

A more specialized reagent, 1,3-dimethyl-5-acetylbarbituric acid (DAB), offers selective protection for primary amines. tcichemicals.com This reagent reacts specifically with the primary amine of this compound to form an enamine derivative. tcichemicals.com This protection is robust enough to allow for transformations at other parts of the molecule. The deprotection is achieved under mild conditions using hydrazine, which regenerates the primary amine. tcichemicals.com

Another strategy for selective amine transformation is direct alkylation. However, direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium salts. libretexts.orgmsu.edu To achieve mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. mnstate.edu

The table below summarizes various selective transformation reactions for the amine group, which are applicable to this compound.

TransformationReagent/MethodProductKey Features
Protection Boc-anhydrideN-Boc-(R)-1-aminopropane-2-thiolStable under a wide range of conditions, removed with acid.
Protection Benzyl chloroformateN-Cbz-(R)-1-aminopropane-2-thiolRemoved by hydrogenolysis.
Protection 1,3-Dimethyl-5-acetylbarbituric acidN-DAB adductSelective for primary amines, mild deprotection with hydrazine. tcichemicals.com
Alkylation Aldehyde/Ketone, reducing agent (e.g., NaBH3CN)N-Alkyl-(R)-1-aminopropane-2-thiolControlled mono-alkylation via reductive amination. mnstate.edu
Acylation Acid Chloride/AnhydrideN-Acyl-(R)-1-aminopropane-2-thiolForms a stable amide bond. libretexts.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. unibo.it Green chemistry focuses on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. unibo.it

One of the key principles of green chemistry is the use of biocatalysis. nih.gov Enzymes can offer high stereo-, regio-, and chemoselectivity under mild reaction conditions, often in aqueous media, thus reducing the need for protecting groups and hazardous organic solvents. nih.gov For the synthesis of chiral amines like this compound, transaminases are particularly relevant. An (R)-selective transaminase could be employed to convert a prochiral ketone precursor directly into the desired enantiomerically pure amine. nih.gov This biocatalytic approach can significantly improve the atom economy and reduce the environmental impact compared to traditional chemical methods that may involve multiple steps and chiral resolutions.

Another green chemistry approach is the use of continuous-flow microreactors. This technology offers advantages such as enhanced heat and mass transfer, improved safety, and reduced reaction times and waste. mdpi.com The enzymatic synthesis of related compounds, such as thioesters, has been successfully demonstrated in continuous-flow microreactors, suggesting the potential for similar applications in the synthesis of this compound and its derivatives. mdpi.com

The following table outlines the application of key green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Biocatalysis Use of (R)-selective transaminases or other enzymes for asymmetric synthesis. nih.govHigh enantioselectivity, mild reaction conditions, reduced waste, use of aqueous solvents.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials into the final product.Minimization of by-products and waste.
Use of Safer Solvents Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.Reduced environmental impact and improved worker safety.
Energy Efficiency Employing methods that operate at ambient temperature and pressure, such as biocatalysis or flow chemistry. mdpi.comLower energy consumption and reduced costs.
Waste Prevention Optimizing reactions to minimize the formation of waste products.Reduced environmental pollution and disposal costs.

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Stereochemical Control and Enantiomeric Purity in Synthesis

Strategies for Diastereoselective and Enantioselective Induction

The controlled synthesis of a specific stereoisomer of an aminothiol (B82208) can be achieved through either diastereoselective or enantioselective methods. These strategies often involve the use of chiral starting materials, auxiliaries, or catalysts to influence the stereochemical outcome of a reaction.

Diastereoselective Synthesis: These methods introduce a new chiral center into a molecule that already contains one, leading to the preferential formation of one diastereomer over others. For instance, a reaction might exploit a pre-existing chiral center to direct an incoming reagent to a specific face of the molecule. nih.gov In the synthesis of related compounds like β-thiol amino acids, an existing α-chiral center can be used to induce stereoselectivity, favoring a specific diastereomer. nih.gov High diastereoselectivity (often expressed as a diastereomeric ratio, d.r.) is crucial, as diastereomers can typically be separated using standard purification techniques like column chromatography. nih.govorganic-chemistry.org

Enantioselective Synthesis: This approach creates a chiral molecule from an achiral precursor, resulting in the preferential formation of one enantiomer. This is often accomplished using a chiral catalyst or reagent that creates a chiral environment for the reaction. For example, the enantioselective synthesis of thio-substituted cyclobutanes has been achieved with high enantioselectivity using a chiral chinchona-based squaramide catalyst. rsc.org Such catalytic methods are highly sought after as they can generate large quantities of a desired enantiomer from readily available starting materials.

Synthesis StrategyDescriptionKey PrincipleTypical Outcome
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. tcichemicals.comThe stereochemistry of the final product is derived from the inherent chirality of the starting material.High enantiomeric purity if the original stereocenter is preserved.
Chiral Auxiliary A chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed. tcichemicals.comThe auxiliary blocks one face of the molecule, forcing the reaction to occur on the other, less sterically hindered face.High diastereoselectivity, which after auxiliary removal, yields a product with high enantiomeric excess.
Asymmetric Catalysis A small amount of a chiral catalyst is used to convert a large amount of an achiral substrate into a chiral product.The catalyst creates a transient chiral environment that lowers the activation energy for the formation of one enantiomer over the other.High enantiomeric excess (e.e.).

Chiral Resolution Techniques for Aminothiols

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. wikipedia.org This is a critical step in obtaining enantiomerically pure compounds for applications in fields like pharmaceuticals, where different enantiomers can have vastly different biological effects. chemistrytalk.org

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. wikipedia.orgpharmtech.com The racemic aminothiol is treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgchemistrytalk.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure enantiomer of the aminothiol. wikipedia.org

Enzymatic Kinetic Resolution: This technique utilizes the stereospecificity of enzymes. chemistrytalk.org An enzyme is selected that will selectively react with only one enantiomer in the racemic mixture, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product. This method is highly efficient but has the disadvantage that the maximum theoretical yield for the desired enantiomer is 50%. chemistrytalk.org

Chiral Chromatography: This method involves the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). chemistrytalk.orgscas.co.jp The CSP is made of a chiral material that interacts differently with each enantiomer of the racemic mixture. This differential interaction causes one enantiomer to travel through the column more slowly than the other, allowing for their separation. chemistrytalk.orgscas.co.jp

Resolution TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomeric salts with different solubilities. wikipedia.orgScalable, cost-effective, uses standard equipment. pharmtech.comscispace.comLaborious, depends on unpredictable solubility differences, theoretical yield is 50%. wikipedia.org
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction for one enantiomer. chemistrytalk.orgHigh selectivity, mild reaction conditions.Maximum 50% yield, requires screening for a suitable enzyme. chemistrytalk.org
Preferential Crystallization Seeding a supersaturated racemic solution with a crystal of one enantiomer to induce its crystallization. Can achieve high purity, no chemical derivatization needed.Only applicable to conglomerate-forming systems, which are rare. pharmtech.com

Assessment of Enantiomeric Excess in Research Contexts

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a crucial step in asymmetric synthesis and resolution. nih.govnih.gov Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for determining e.e. researcher.life The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). scas.co.jpsigmaaldrich.comchromatographytoday.com The differential interaction between the enantiomers and the CSP leads to different retention times, resulting in two separate peaks on the chromatogram. scas.co.jp The ratio of the areas of these peaks corresponds directly to the ratio of the enantiomers in the mixture. Macrocyclic glycopeptide-based CSPs are particularly effective for separating enantiomers of polar and ionic compounds like amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine e.e. by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). nih.govresearchgate.net The resulting diastereomers are no longer mirror images and will have distinct signals in the NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, their ratio, and thus the e.e. of the original sample, can be accurately calculated. nih.govresearchgate.net A common approach for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol derivative to form diastereomeric iminoboronate esters with well-resolved signals. nih.govbath.ac.uk

Other Methods:

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers that can be separated on a standard, non-chiral column. nih.gov

Capillary Electrophoresis (CE): This technique separates enantiomers based on their different mobilities in an electric field when a chiral selector, such as a cyclodextrin, is added to the buffer. ucdavis.edu

Optical Methods: Techniques like circular dichroism can be used in high-throughput screening assays. These methods rely on the differential interaction of chiral molecules with polarized light, often enhanced by forming complexes with a chiral host. nih.govresearcher.life

Impact of Stereochemistry on Molecular Recognition Phenomena

Stereochemistry is a fundamental driver of molecular recognition, the specific interaction between two or more molecules. nih.gov The precise three-dimensional arrangement of atoms in a chiral molecule like (R)-1-aminopropane-2-thiol determines how it fits into the binding site of a protein, enzyme, or other chiral receptor. Generally, only one enantiomer will bind effectively and elicit a desired biological response, while the other may be inactive or even cause adverse effects. chemistrytalk.orgnih.gov

The functional groups of this compound—the primary amine, the secondary thiol, and the methyl group—are positioned in a specific spatial orientation around the chiral center. This unique arrangement allows for specific, multi-point interactions (e.g., hydrogen bonding, ionic interactions, hydrophobic interactions) with a complementary chiral partner.

For instance, in a biological context, the uptake of amino acids and related compounds into cells is often mediated by stereospecific transport systems. nih.gov Studies on related chiral compounds have shown that only isomers with a specific, "natural" stereochemistry exhibit significant biological activity, suggesting that their transport across cell membranes is a stereoselective process. nih.gov Similarly, when interacting with an enzyme's active site, the enantiomer that correctly positions its functional groups to interact with key residues in the binding pocket will act as an effective substrate or inhibitor. Molecular modeling and docking studies are often used to understand these complex relationships between chiral selectors and enantiomers, providing insight into the binding modes and interactions that govern chiral recognition. nih.gov

Coordination Chemistry of R 1 Aminopropane 2 Thiol As a Chiral Ligand

Design Principles for Metal Complexes Utilizing Chiral Aminothiol (B82208) Ligands

The design of metal complexes with chiral aminothiol ligands like (R)-1-aminopropane-2-thiol is primarily driven by their application in asymmetric catalysis. The fundamental principle is that the chiral ligand modifies the reactivity and selectivity of a metal center, thereby favoring the formation of one enantiomer of a product over the other. The effectiveness of a chiral ligand is rooted in its ability to create a well-defined chiral environment around the metal ion.

Key design considerations include:

Bidentate Chelation: this compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amino group and the sulfur of the thiol group. This chelation forms a stable five-membered ring, which imparts conformational rigidity to the resulting metal complex. This rigidity is crucial for transmitting the chiral information from the ligand to the substrates during a catalytic reaction.

Hard and Soft Acid-Base Theory: The presence of both a "hard" amine donor and a "soft" thiol donor allows these ligands to coordinate with a wide range of metal ions. This versatility enables the tuning of the electronic properties of the metal center to suit specific catalytic transformations.

Steric and Electronic Tuning: The stereochemistry of the ligand, in this case, the (R)-configuration at the chiral center, dictates the spatial arrangement of the substituents. This, in turn, influences the steric environment around the metal's active site, guiding the approach of substrates and controlling the stereochemical outcome of the reaction. Modifications to the ligand backbone or the donor atoms can further fine-tune these steric and electronic properties.

Chelation Modes and Stereochemical Influence in Metal Coordination

This compound primarily coordinates to metal ions in a bidentate fashion through its amino and thiol functionalities, forming a stable chelate ring. The deprotonation of the thiol group to a thiolate anion further strengthens the metal-sulfur bond.

The stereochemical influence of this compound in metal coordination is significant:

Induction of Chirality at the Metal Center: When a chiral ligand like this compound coordinates to a metal ion, it can induce a specific stereochemistry at the metal center, leading to the formation of "chiral-at-metal" complexes. This is particularly relevant for octahedral complexes where the arrangement of ligands can result in different diastereomers.

Diastereoselective Synthesis: In cases where the metal complex itself can be chiral, the use of an enantiomerically pure ligand like this compound can lead to the diastereoselective synthesis of a specific metal complex isomer.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of the metal precursor (e.g., metal halides, acetates, or perchlorates) and the reaction conditions (e.g., temperature, pH, and stoichiometry) are crucial for obtaining the desired complex in good yield and purity.

A general synthetic procedure can be outlined as follows:

Dissolution of the metal salt in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

Addition of a stoichiometric amount of this compound, often as a solution in the same solvent.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

In some cases, a base may be added to deprotonate the thiol group and promote coordination of the thiolate.

The resulting metal complex may precipitate out of the solution or can be isolated by evaporation of the solvent.

Purification of the complex is typically achieved by recrystallization from a suitable solvent or solvent mixture.

Due to the sensitivity of the thiol group to oxidation, syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon).

Characterization of Coordination Geometries and Electronic Structures

A variety of spectroscopic and analytical techniques are employed to characterize the coordination geometries and electronic structures of this compound metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and S-H (or the absence of the S-H band upon deprotonation) bonds upon complexation provide evidence of coordination. New bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations may also be observed in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can confirm complex formation and provide insights into the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-d electronic transitions and charge-transfer bands. These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bonds, and can thus be used to infer the geometry of the complex.

Technique Information Obtained
Infrared (IR) SpectroscopyConfirmation of ligand coordination through shifts in N-H and S-H vibrational frequencies.
Nuclear Magnetic Resonance (NMR)Structural information in solution for diamagnetic complexes.
UV-Visible (UV-Vis) SpectroscopyInformation on electronic transitions and coordination geometry.
X-ray CrystallographyPrecise solid-state structure, including bond lengths, angles, and stereochemistry.

Supramolecular Assembly of Metal-Aminothiolate Complexes

Metal-aminothiolate complexes, including those derived from this compound, can serve as building blocks for the construction of larger, ordered supramolecular assemblies. The thiolate group is particularly adept at bridging multiple metal centers, leading to the formation of polynuclear clusters or coordination polymers.

The driving forces for such assemblies include:

Bridging Thiolate Ligands: The sulfur atom of the thiolate can coordinate to two or more metal ions, linking individual complex units into extended structures.

Hydrogen Bonding: The amino groups of the coordinated ligands can participate in intermolecular hydrogen bonding, further stabilizing the supramolecular architecture.

Van der Waals Interactions: Non-covalent interactions between the organic backbones of the ligands can also play a role in the packing of the complexes in the solid state.

The chirality of this compound can be transferred to the supramolecular level, potentially leading to the formation of helical or other chiral superstructures. These organized assemblies can exhibit interesting properties and may find applications in materials science and catalysis.

Chiral-at-Metal Catalysis Utilizing this compound Derivatives

The use of chiral ligands like this compound to create "chiral-at-metal" catalysts is a sophisticated strategy in asymmetric synthesis. In these catalysts, the stereochemical information is not only present in the ligand but is also fixed at the metal center, creating a highly defined chiral pocket.

The development of such catalysts involves:

Synthesis of Stereochemically Defined Complexes: The synthesis must be controlled to produce a single diastereomer of the chiral-at-metal complex. This can be achieved through diastereoselective synthesis or by resolution of a racemic mixture of complexes.

Inert Metal Centers: The metal center must be substitutionally inert to prevent racemization during the catalytic reaction.

Application in Asymmetric Reactions: These chiral-at-metal complexes can be used as catalysts in a variety of enantioselective transformations, such as carbon-carbon bond-forming reactions, hydrogenations, and oxidations. The well-defined chiral environment around the metal center allows for precise control over the stereochemical outcome of the reaction, often leading to high enantiomeric excesses.

While the potential for this compound in this area is significant, the development of specific catalytic systems remains an active area of research.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Thiol Moiety

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, and engages in a variety of characteristic reactions.

The interconversion between the thiol form of (R)-1-aminopropane-2-thiol and its corresponding disulfide is a fundamental redox process governed by the thiol-disulfide exchange mechanism. libretexts.orglibretexts.org This reaction is critical in various biochemical and chemical systems for the formation and cleavage of sulfur-sulfur linkages. libretexts.orglibretexts.org

Mechanism of Formation and Reduction: The reaction proceeds via a reversible SN2-like nucleophilic displacement. libretexts.orgnih.gov In the reduction of an existing disulfide bond (RSSR), the thiol of this compound, typically in its more nucleophilic thiolate form (RS⁻), attacks one of the sulfur atoms of the disulfide. This leads to a transient, linear trisulfide-like transition state, which then resolves by breaking the original S-S bond, releasing a new thiol and forming a mixed disulfide. nih.govrsc.org The process can continue with a second equivalent of the aminothiol (B82208) to fully reduce the disulfide and form the disulfide of this compound.

The formation of the disulfide from two molecules of this compound is the reverse process, typically initiated by an oxidizing agent or by exchange with another oxidized disulfide. libretexts.org The reaction rate is highly dependent on pH, as the concentration of the reactive thiolate species increases at pH values near or above the pKa of the thiol group. nih.govnih.gov

Reactant 1Reactant 2ConditionsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Glutathione (B108866) (thiol)Dithiothreitol (disulfide)pH 7.4, 25°C2.6
Glutathione (thiol)Ellman's ReagentpH 7~1 - 10
Cysteine (thiol)Oxidized GlutathionepH 7~0.1 - 1
2-Hydroxyethanethiolits disulfideDMSO~10³ - 10⁴

This table presents representative rate constants for thiol-disulfide interchange reactions in model systems to illustrate the typical kinetics of the process. The exact rates for this compound would depend on specific reaction conditions.

This compound can participate in conjugate additions, most notably the Thia-Michael addition, to electron-deficient alkenes such as α,β-unsaturated carbonyl compounds. researchgate.netacsgcipr.orgscispace.com This reaction is a powerful method for forming carbon-sulfur bonds. scispace.com

Reaction Mechanisms Involving the Amine Moiety

The primary amine group of this compound functions as a potent nucleophile and a base, enabling a range of characteristic reactions, particularly with carbonyl compounds and carboxylic acid derivatives.

Imine Formation: The reaction with aldehydes and ketones yields imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid and is reversible. libretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Following proton transfer, the hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

Amide Formation: The amine can react with carboxylic acids and their derivatives (e.g., acyl chlorides, esters) to form amides. The direct reaction with a carboxylic acid is generally unfavorable and requires activating agents like carbodiimides (e.g., EDC) often in the presence of N-hydroxysuccinimide (NHS). researchgate.net The mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, displacing the activated leaving group to form the stable amide bond. When both an amine and a thiol are present, the amine is generally more reactive in this coupling reaction. researchgate.net

Cooperative Reactivity of Amine and Thiol Functionalities

The proximate arrangement of the amine and thiol groups in this compound allows for unique cooperative and intramolecular reactions that are not possible with monofunctional reagents.

A prominent example of this cooperative reactivity is the reaction with nitriles to form five-membered thiazoline (B8809763) rings. mdpi.comresearchgate.net This transformation is a two-step process that showcases the distinct roles of each functional group.

Nucleophilic Attack by Amine: The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the nitrile group. This forms an amidine intermediate.

Intramolecular Cyclization: The neighboring thiol group then acts as an intramolecular nucleophile, attacking the amidine carbon. This cyclization step results in the expulsion of ammonia (B1221849) and the formation of the stable thiazoline heterocycle. mdpi.comnih.gov

This pathway is particularly efficient for α-aminonitriles, where the resulting thiazoline can subsequently be hydrolyzed to yield dipeptides, a process proposed as a key step in prebiotic peptide formation. researchgate.netnih.gov This type of bifunctional reactivity is also harnessed in catalysis, where one group can activate a substrate while the other performs a nucleophilic attack. nih.govmdpi.com

Stereocontrol Mechanisms in Asymmetric Reactions Catalyzed by this compound Derived Systems

Derivatives of this compound are valuable as chiral ligands in asymmetric catalysis due to their defined stereochemistry and the presence of two distinct coordinating heteroatoms (N and S). nih.gov These ligands can induce enantioselectivity in metal-catalyzed reactions by creating a chiral environment around the metal center.

Mechanism of Stereocontrol: When a catalyst system is formed from a metal precursor and a chiral ligand derived from this compound, a well-defined chiral coordination complex is generated. The substrate coordinates to this metal complex in a sterically and electronically preferred orientation to minimize unfavorable interactions with the chiral ligand. nih.gov This preferential binding dictates the facial selectivity of the subsequent chemical transformation (e.g., hydrogenation, C-C bond formation), leading to the preferential formation of one enantiomer of the product over the other.

Alternatively, derivatives can act as bifunctional organocatalysts. researchgate.net In such cases, the amine and thiol (or modified versions thereof) moieties can simultaneously activate both the electrophile and the nucleophile through non-covalent interactions, such as hydrogen bonding. This dual activation organizes the reactants in a highly ordered, chiral transition state, which directly leads to high levels of stereocontrol. nih.govdntb.gov.ua For instance, the amine could act as a Brønsted base to deprotonate a pro-nucleophile, while the thiol moiety (as a hydrogen bond donor) activates the electrophile, guiding the nucleophilic attack to a specific face. researchgate.net

Reaction Kinetics and Thermodynamics in Model Systems

Understanding the rate and energetic favorability of reactions involving this compound is crucial for its application. While specific data for this compound is limited, extensive studies on model systems containing thiol and amine functionalities provide valuable mechanistic insights.

The kinetics of thiol-disulfide exchange are typically second-order, with rate constants that vary significantly with the pKa of the thiol and the steric and electronic properties of the disulfide. harvard.edu For example, the rate of reduction of oxidized glutathione by various thiolate anions follows a Brønsted relationship, where the logarithm of the rate constant is proportional to the pKa of the attacking thiol. harvard.edu

Thermodynamic studies, often aided by computational chemistry, have quantified the favorability of various bioconjugation reactions involving thiols and amines. mdpi.com For instance, the Michael addition of a thiol to an N-substituted maleimide (B117702) is highly favorable, with a calculated standard Gibbs free energy (ΔG) change of approximately -56 kJ/mol in aqueous solution. mdpi.com

Reaction TypeModel NucleophileModel ElectrophileSolventStandard Gibbs Free Energy (ΔG) [kJ/mol]
Amide FormationMethylamineMethyl ThioacetateWater-59.97
Michael AdditionMethanethiolN-MethylmaleimideWater-55.92
Imine FormationMethylamineAcetaldehydeWater-14.41
Aryl SubstitutionMethylamineDinitrofluorobenzeneWater-73.96

This table provides calculated thermodynamic data for reactions representative of those involving the amine and thiol moieties, illustrating the energetic driving forces for these transformations. mdpi.com

Applications in Asymmetric Catalysis and Organic Synthesis

Role of (R)-1-Aminopropane-2-thiol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The efficacy of a metal-catalyzed asymmetric reaction is heavily dependent on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. This compound, with its vicinal amino and thiol functionalities, can act as a potent bidentate N,S-ligand. The formation of a five-membered chelate ring upon coordination to a metal ion can impart conformational rigidity to the catalytic complex, a key factor in achieving high enantioselectivity. The electronic properties of the sulfur and nitrogen donors can be fine-tuned through derivatization, allowing for the modulation of the catalyst's reactivity and selectivity.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols, amines, and other reduced compounds from prochiral ketones, imines, and olefins. nih.gov Catalysts for these transformations often feature late transition metals such as ruthenium, rhodium, and iridium, paired with chiral ligands. researchgate.netnih.govnih.gov While direct applications of this compound in this area are not extensively documented, the principles of asymmetric hydrogenation are well-established with structurally similar chiral ligands like 1,2-amino alcohols and other aminophosphines. uni-muenchen.denih.gov

Ruthenium complexes, in particular, have proven to be highly effective for the asymmetric transfer hydrogenation of ketones and imines. rsc.orgrsc.org A catalyst system derived from a metal precursor like [RuCl2(p-cymene)]2 and a chiral ligand such as this compound would be expected to generate a catalytically active species in situ. In such a complex, the N-H proton of the coordinated amine ligand can participate in the hydrogen transfer mechanism, working in concert with the metal center to facilitate the reduction. The stereochemistry of the ligand dictates the facial selectivity of hydride delivery to the substrate, leading to the preferential formation of one enantiomer of the product.

Recent studies have highlighted the potential of cooperative hydrogen atom transfer (cHAT) using chiral thiols for the asymmetric hydrogenation of challenging olefins. chemrxiv.orgnih.gov In these systems, an iron catalyst facilitates hydrogen atom transfer, and the chiral thiol co-catalyst is responsible for introducing stereochemistry during the C-H bond-forming step. chemrxiv.orgnih.gov This mechanism underscores the potential for this compound to act as the chirality-inducing component in such radical-based hydrogenations.

Table 1: Representative Metal Catalysts Used in Asymmetric Hydrogenation

Metal Center Common Ligand Type Substrate Class Typical Product
Ruthenium (Ru) Chiral Diamines, Amino Alcohols Ketones, Imines Chiral Alcohols, Chiral Amines
Rhodium (Rh) Chiral Phosphines (e.g., BINAP) Olefins, Ketones Chiral Alkanes, Chiral Alcohols

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemistry of these transformations. The N,S-bidentate nature of this compound makes it a candidate ligand for various metal-catalyzed C-C bond-forming reactions, including aldol additions, Michael additions, and Friedel-Crafts alkylations. nih.govnih.govresearchgate.net

For instance, in the context of asymmetric Michael additions, a complex of a Lewis acidic metal (e.g., Cu(II), Zn(II)) with this compound could activate an α,β-unsaturated carbonyl compound towards nucleophilic attack. researchgate.net The chiral environment created by the ligand would then direct the incoming nucleophile to one face of the Michael acceptor, resulting in an enantioenriched product. The thiol moiety, being a soft donor, has a high affinity for soft metals like copper, while the harder amine donor can also coordinate, creating a stable and well-defined catalytic pocket. Thiol-Michael additions, a subset of these reactions, are known to be catalyzed by amines and phosphines, highlighting the bifunctional potential of the target compound. rsc.orgnih.gov

Similarly, in asymmetric aldol reactions, a metal-aminothiolate complex could function as a chiral Lewis acid to coordinate a carbonyl donor, leading to the formation of a chiral enolate. Subsequent reaction with an aldehyde would proceed through a highly organized, chair-like transition state, where the stereochemistry of the ligand dictates the absolute configuration of the newly formed stereocenters in the β-hydroxy carbonyl product.

Asymmetric oxidation reactions are crucial for the synthesis of chiral epoxides, sulfoxides, and alcohols. Catalysts for these reactions often involve metals that can access multiple oxidation states, such as titanium, vanadium, and manganese, in combination with chiral ligands. While the use of aminothiol (B82208) ligands in this context is less common than that of ligands like diethyl tartrate (for Sharpless epoxidation) or chiral salen ligands, the fundamental principles still apply. A metal complex of this compound could potentially catalyze reactions like the asymmetric oxidation of sulfides to sulfoxides. The substrate sulfide would coordinate to the metal center, and an external oxidant (e.g., hydrogen peroxide) would deliver an oxygen atom. The chiral ligand framework would control the trajectory of this delivery, leading to the preferential formation of one enantiomer of the chiral sulfoxide.

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. mdpi.com this compound contains functional groups that are hallmarks of effective organocatalysts. The primary amine can participate in enamine or iminium ion catalysis, while the thiol group can act as a hydrogen-bond donor or a nucleophilic catalyst.

Derivatives of this compound, such as the corresponding thiourea, are particularly promising. Chiral thioureas are a well-established class of organocatalysts that operate through hydrogen-bond donation. mdpi.com They can activate electrophiles, such as nitroolefins or imines, towards nucleophilic attack by forming multiple hydrogen bonds, which lowers the energy of the transition state and shields one face of the electrophile. A thiourea derived from this compound would be a bifunctional catalyst capable of activating substrates through this hydrogen-bonding mechanism.

Table 2: Modes of Activation in Organocatalysis

Catalytic Mode Key Functional Group Intermediate Formed Typical Reaction
Enamine Catalysis Secondary/Primary Amine Enamine Aldol, Michael Addition
Iminium Catalysis Secondary Amine Iminium Ion Diels-Alder, Friedel-Crafts
Hydrogen Bonding Thiourea, Alcohol, Diol Activated Electrophile Michael Addition, Strecker Reaction

The parent aminothiol itself can catalyze reactions like the conjugate addition of other nucleophiles to α,β-unsaturated systems. The amine can form an iminium ion with an enal, activating it for attack, or the thiol can act as a nucleophile in a thiol-Michael addition. rsc.org The bifunctional nature of the molecule could allow for cooperative catalysis, where one group activates the substrate while the other interacts with the nucleophile, leading to enhanced reactivity and stereoselectivity.

Strategies for Catalyst Immobilization and Recovery in Asymmetric Processes

A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture, which is crucial for catalyst recycling and ensuring product purity. Immobilizing the catalyst on a solid support is a common and effective strategy to address this issue. The thiol group in this compound provides an excellent chemical handle for covalent attachment to various supports.

One prominent method is the "thiol-ene" reaction, a click chemistry-type reaction where a thiol adds across a double bond, often initiated by UV light or a radical initiator. dtu.dk A solid support functionalized with alkene groups (e.g., vinyl silica or polystyrene) could be readily reacted with a chiral catalyst system based on this compound. The thiol group would form a stable thioether linkage, tethering the catalyst to the support. This allows for easy recovery of the catalyst by simple filtration after the reaction is complete. The immobilized catalyst can then be washed and reused in subsequent reaction cycles, improving the process's economic and environmental sustainability. Other immobilization strategies include the reaction of the thiol group with epoxide-functionalized supports or the formation of disulfide bonds.

Synthesis of Chiral Building Blocks for Complex Molecule Construction

Beyond its role in catalysis, this compound is itself a valuable chiral building block. portico.orgnih.gov Chiral 1,2-amino alcohols are well-known as privileged scaffolds in medicinal chemistry and as precursors to complex natural products. nih.govresearchgate.netresearchgate.net The analogous 1,2-aminothiol structure offers a unique set of synthetic possibilities, particularly for the construction of sulfur-containing chiral molecules.

The compound can be used as a synthon for the preparation of chiral thiazolidine derivatives. For example, condensation of this compound with an aldehyde or ketone would yield a chiral 1,3-thiazolidine. This heterocyclic core is present in a number of biologically active compounds, including penicillins. The stereocenter from the aminothiol is retained in the product, providing a straightforward entry into enantiomerically pure thiazolidine systems. Furthermore, the amine and thiol groups can be selectively protected and functionalized, allowing this compound to be incorporated into larger, more complex molecular architectures, serving as a key source of chirality. nih.gov

Supramolecular Architectures and Self Assembly Driven by R 1 Aminopropane 2 Thiol Building Blocks

Molecular Recognition and Host-Guest Chemistry with Aminothiol (B82208) Derivatives

The chiral nature of (R)-1-aminopropane-2-thiol is of particular importance in molecular recognition, as it can impart enantioselectivity to the host molecule. A host molecule containing this chiral building block can exhibit preferential binding for one enantiomer of a chiral guest over the other. This enantioselective recognition is driven by the formation of diastereomeric host-guest complexes with different stabilities. Spectroscopic techniques such as fluorescence and circular dichroism can be employed to study these recognition events and determine the binding constants and enantiomeric selectivity. For instance, L-Tryptophan-modified β-cyclodextrin has demonstrated the ability to recognize the size, shape, hydrophobicity, and chirality of alcohol guests nih.gov.

Host TypeGuest TypeKey InteractionsPotential Application
Macrocycle containing this compoundChiral carboxylic acidsHydrogen bonding, electrostatic interactionsEnantioselective separation
Cage complex with aminothiol verticesSmall aromatic moleculesvan der Waals forces, π-π stackingSensing and detection
Calixarene functionalized with this compoundMetal ionsMetal-ligand coordinationIon-selective electrodes

Design and Formation of Self-Assembled Monolayers (SAMs) on Surfaces

The formation of SAMs from aminothiols on gold has been studied for various applications, including the immobilization of biomolecules and the creation of functional surfaces acs.orgresearchgate.net. The presence of the terminal amine group in the SAM of this compound provides a versatile handle for further chemical modification. For example, the amine groups can be reacted with other molecules to attach proteins, DNA, or other functional moieties to the surface.

The chirality of this compound has a profound impact on the structure and properties of the resulting SAM. The chiral molecules will pack in a specific arrangement on the surface, leading to the formation of a chiral monolayer. This chirality at the interface can be used to control the interactions of the SAM with other chiral molecules. For example, a SAM of this compound can exhibit enantioselective recognition of chiral molecules from the solution phase.

Chiral SAMs have been shown to be effective for enantioselective electrochemical recognition huji.ac.il. The chiral environment created by the SAM can lead to different electrochemical responses for the two enantiomers of a redox-active probe. This principle can be utilized in the development of electrochemical sensors for the detection and quantification of chiral molecules. The handedness of the chiral SAM can also influence the adsorption of larger biomolecules, such as proteins, in a stereospecific manner.

PropertyInfluence of (R)-ChiralityTechnique for Characterization
Molecular PackingFormation of a specific, ordered chiral arrangement.Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM)
Surface EnergyCan differ from the corresponding (S)-enantiomer or racemic mixture.Contact Angle Goniometry
Electrochemical PropertiesEnantioselective recognition of chiral redox probes.Cyclic Voltammetry, Electrochemical Impedance Spectroscopy
Biological InteractionsStereospecific adsorption of chiral biomolecules.Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)

Engineering of Supramolecular Gels and Soft Materials

Supramolecular gels are a class of soft materials in which low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent. The ability of this compound to participate in directional non-covalent interactions, particularly hydrogen bonding, makes it a potential candidate as a building block for supramolecular gels. The chirality of the molecule can play a crucial role in the gelation process, often leading to the formation of helical fibers that entangle to form the gel network nih.govnih.govnih.govmdpi.com.

The properties of supramolecular gels, such as their mechanical strength and responsiveness to external stimuli, can be tuned by modifying the chemical structure of the gelator. By incorporating this compound into a larger molecular framework, it is possible to design gelators that respond to changes in pH, temperature, or the presence of specific ions. For instance, the amine group can be protonated at low pH, disrupting the hydrogen bonding network and leading to a gel-to-sol transition. These stimuli-responsive materials have potential applications in areas such as drug delivery and tissue engineering nih.govthieme-connect.debris.ac.uk.

Metal-Assisted Supramolecular Aggregation and Cluster Formation

The amine and thiol groups of this compound are excellent ligands for a wide range of metal ions. The coordination of these groups to metal centers can drive the formation of well-defined supramolecular aggregates and clusters. The stoichiometry of the metal and ligand, as well as the coordination geometry of the metal ion, will determine the final structure of the assembly.

The use of a chiral ligand like this compound in metal-assisted self-assembly can lead to the formation of chiral metal-organic clusters. These clusters can exhibit interesting properties, such as catalytic activity or luminescence. The defined spatial arrangement of the chiral ligands around the metal centers can create a chiral environment that can be used for enantioselective catalysis. Furthermore, the aggregation of these clusters can lead to the formation of larger, ordered structures, such as nanoparticles or extended networks.

Chiral Recognition in Supramolecular Systems

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. Supramolecular systems provide a powerful platform for the development of artificial chiral recognition systems. By incorporating this compound into a supramolecular host, it is possible to create a chiral binding pocket that can selectively bind one enantiomer of a guest molecule.

The efficiency of chiral recognition is determined by the difference in the stability of the diastereomeric complexes formed between the chiral host and the two enantiomers of the guest. This difference in stability arises from the different non-covalent interactions between the host and each enantiomer. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) can be used to quantify the binding affinities and determine the enantioselectivity of the system. Chiral supramolecular gels can also serve as a matrix for the enantioselective recognition of chiral analytes, where the chiral microenvironment of the gel network enhances the recognition ability nih.gov.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations of (R)-1-aminopropane-2-thiol. These calculations explore the potential energy surface of the molecule by systematically rotating its single bonds (e.g., C-C, C-S, C-N) to identify low-energy conformers.

For this compound, the key dihedral angles determining its conformation are around the C1-C2 and C2-S bonds. Intramolecular hydrogen bonding between the amino (-NH2) and thiol (-SH) groups can play a significant role in stabilizing certain conformations. DFT calculations can predict the geometries, relative energies, and vibrational frequencies of these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C1-C2-S) Relative Energy (kcal/mol) Hydrogen Bond
Gauche 1 ~60° 0.00 Yes (N-H···S)
Gauche 2 ~-60° 0.25 No

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar aminothiols. Specific values would require dedicated DFT calculations.

The results typically indicate that gauche conformers, which allow for potential hydrogen bonding between the amino and thiol groups, are energetically more favorable than the anti conformer. The stability of these conformers can influence the molecule's reactivity and its interactions with other molecules.

Elucidation of Reaction Pathways and Transition States through DFT

DFT calculations are also pivotal in mapping out the reaction pathways of this compound in various chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved.

For instance, in reactions where the thiol group acts as a nucleophile, DFT can be used to model the approach of the thiol to an electrophile, the formation of the transition state, and the subsequent bond formation. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

These calculations can elucidate the role of the chiral center in influencing the stereochemical outcome of a reaction. By comparing the activation energies for pathways leading to different stereoisomers, predictions about the enantioselectivity or diastereoselectivity of the reaction can be made.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or at an interface between two phases. nsf.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

In solution, MD simulations can reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The simulations can also provide insights into the conformational flexibility of this compound in different solvents, showing how the populations of different conformers are affected by the surrounding medium.

At interfaces (e.g., a water-air or water-lipid interface), MD simulations can be used to study the orientation and behavior of this compound. nih.govnih.gov This is particularly relevant for understanding its potential role in surface chemistry or its interaction with biological membranes. The simulations can predict whether the molecule prefers to reside at the interface or in one of the bulk phases and how its orientation is influenced by the interfacial environment. nih.govnih.gov

Prediction of Stereoselectivity in Catalytic Reactions

A significant application of computational chemistry in the context of chiral molecules is the prediction of stereoselectivity in catalytic reactions. rsc.org If this compound is used as a chiral ligand in a metal-catalyzed reaction, computational methods can be employed to understand the origin of the observed enantioselectivity.

By building a model of the catalyst-substrate complex, quantum chemical calculations can be used to evaluate the energies of the transition states leading to the different stereoisomeric products. The enantiomeric excess (ee) of a reaction is related to the difference in the free energies of these diastereomeric transition states. A larger energy difference corresponds to a higher predicted enantioselectivity. These computational predictions can guide the design of more selective catalysts. elsevierpure.com

Computational Design of Novel Chiral Aminothiol (B82208) Ligands and Catalysts

Building upon the ability to predict stereoselectivity, computational chemistry serves as a powerful tool for the de novo design of new chiral aminothiol ligands and catalysts. nih.gov By starting with the basic scaffold of this compound, computational methods can be used to explore the effects of adding different substituents or modifying the molecular backbone.

Through techniques like virtual screening and quantitative structure-activity relationship (QSAR) studies, large libraries of potential ligands can be computationally evaluated for their predicted performance in a target reaction. This in silico approach can significantly accelerate the discovery of new and improved catalysts by prioritizing the most promising candidates for experimental synthesis and testing. The goal is to design ligands that create a chiral environment around the metal center that maximizes the energy difference between the transition states leading to the desired and undesired enantiomers.

Molecular Docking Studies in Research Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of this compound, docking studies could be employed in various research areas.

For example, if this compound or its derivatives are being investigated as potential enzyme inhibitors, molecular docking could be used to predict how these molecules bind to the active site of the target enzyme. nih.gov The docking results can provide a plausible binding mode and an estimate of the binding affinity. This information is valuable for understanding the mechanism of inhibition and for designing more potent inhibitors. mdpi.com

Similarly, if this compound is part of a larger molecule designed to interact with a specific biological receptor, docking can help to visualize and analyze the potential interactions at the atomic level, guiding the design of molecules with improved binding properties. mdpi.com

Table 2: Compound Names Mentioned

Compound Name

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Solid-State Structures by X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of molecules in the solid state. For chiral compounds like (R)-1-aminopropane-2-thiol, this technique provides definitive proof of the absolute configuration, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound may not be widely published, the principles of X-ray diffraction would be applied to a suitable single crystal of the compound or a derivative. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

Key structural features that would be elucidated include:

Confirmation of Stereochemistry : The absolute configuration at the chiral C2 carbon would be unambiguously determined to be (R). This is often achieved by comparing the experimental data to the known configuration of a heavy atom within the structure or through anomalous dispersion methods.

Intermolecular Interactions : The packing of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, this would primarily involve hydrogen bonding between the amine (-NH2) and thiol (-SH) groups of adjacent molecules. The geometry and distances of these hydrogen bonds would be precisely measured.

Conformational Analysis : The technique would reveal the preferred conformation of the molecule in the solid state, detailing the torsional angles between the amine, thiol, and methyl groups.

In cases where obtaining suitable crystals of the free aminothiol (B82208) is challenging, derivatization to form a salt (e.g., hydrochloride) or a co-crystal can facilitate crystallization and subsequent X-ray analysis. The structural data obtained is crucial for understanding its physical properties and for computational modeling studies. It has been noted that racemates may be more prone to crystallization than single enantiomers because they can access achiral and centrosymmetric packing arrangements unavailable to a chiral entity. wisc.edu

Solution-Phase Structural Analysis via Advanced NMR Spectroscopy (e.g., VT-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced techniques are necessary to fully characterize this compound.

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguous assignment of proton and carbon signals, especially in complex molecules or mixtures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the H2 proton and the protons of the C1 methylene (B1212753) group, as well as the protons of the C3 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, helping to piece together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry in solution.

Variable-Temperature NMR (VT-NMR): VT-NMR studies are employed to investigate dynamic processes such as conformational changes or intermolecular exchange. ox.ac.ukresearchgate.netnih.gov By recording NMR spectra at different temperatures, it is possible to study phenomena like the rotation around single bonds. nih.gov For this compound, VT-NMR could be used to study the rotation around the C1-C2 and C2-S bonds, which may be hindered at low temperatures, potentially leading to the observation of distinct rotamers. ox.ac.ukresearchgate.netnih.gov This provides insight into the conformational flexibility and energy barriers between different spatial arrangements of the molecule in solution. ox.ac.uk

NMR TechniqueInformation Obtained for this compound
COSY Identifies J-coupling between H2 and protons on C1 and C3.
HSQC Correlates each proton signal to its directly attached carbon atom.
HMBC Shows long-range correlations, e.g., from methyl protons (H3) to C2.
NOESY Provides through-space correlations to determine solution-state conformation.
VT-NMR Investigates conformational dynamics and rotational barriers.

Surface-Sensitive Spectroscopic Techniques for Thin Films and Interfaces (e.g., XPS, NEXAFS)

When this compound is adsorbed onto a surface, for example, to form a self-assembled monolayer (SAM) on a gold substrate, specialized surface-sensitive techniques are required to characterize the resulting thin film. northwestern.edunih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical states of the atoms on a surface. researchgate.netnih.gov For a SAM of this compound on gold, XPS would be used to:

Confirm the presence of Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and Gold (Au 4f) signals.

Analyze the high-resolution S 2p spectrum to confirm the formation of a gold-thiolate bond, which is characterized by a specific binding energy distinct from that of a free thiol. nih.gov

Examine the N 1s spectrum to determine the chemical state of the amine group. A peak around 399-400 eV corresponds to a free amine (-NH2), while a higher binding energy peak (401-402 eV) would indicate a protonated amine (-NH3+). researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), provides information about the orientation of molecules within a thin film. researchgate.net By using polarized X-rays and varying their angle of incidence relative to the surface, the orientation of specific chemical bonds can be determined. For an oriented monolayer of this compound, NEXAFS could probe the orientation of C-C, C-S, and C-N bonds relative to the substrate surface, providing a detailed picture of the molecular arrangement and packing within the SAM. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Confirmation

Chiroptical techniques are indispensable for confirming the stereochemistry of chiral molecules by measuring their differential interaction with polarized light. nih.govcas.czresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (Δε) against wavelength. While simple aminothiols may not have strong chromophores in the accessible UV-Vis range, derivatization with a chromophoric group can induce a measurable CD signal, known as a Cotton effect. The sign (positive or negative) of the Cotton effect can often be correlated with the absolute configuration at the stereocenter, providing experimental confirmation of the (R) configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. nih.govresearchgate.net An ORD spectrum provides information complementary to a CD spectrum. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. researchgate.net These non-destructive techniques are powerful for confirming the enantiomeric purity and absolute configuration of this compound in solution.

Mass Spectrometry for Complex Mixture Analysis and Derivatized Forms

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. sfrbm.org

Analysis of the Intact Molecule: Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion of this compound can be observed, confirming its molecular weight. High-resolution mass spectrometry (e.g., on Orbitrap or TOF analyzers) can determine the exact mass with high precision, allowing for the confirmation of its elemental formula (C3H9NS). sigmaaldrich.com

Fragmentation Analysis (Tandem MS/MS): In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented through collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. wikipedia.org This pattern serves as a structural fingerprint. For this compound, expected fragmentation pathways would involve the loss of small neutral molecules or radicals. researchgate.netlibretexts.org

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or sulfur atom is a common fragmentation pathway for amines and thiols. wikipedia.org This would lead to characteristic fragment ions.

Loss of SH: Cleavage of the C-S bond could result in the loss of the thiol group.

Loss of NH3: Loss of the amino group as ammonia (B1221849) is another possible fragmentation.

Analysis of Derivatized Forms: The analysis of complex biological or environmental samples often requires derivatization to enhance detection sensitivity and chromatographic separation. rsc.org Thiols are reactive and can be derivatized with various reagents, such as N-ethylmaleimide or o-phthalaldehyde, prior to LC-MS analysis. nih.govnih.gov This not only stabilizes the thiol group but also introduces a tag that can improve ionization efficiency. nih.gov Chiral derivatizing agents can be used to form diastereomers, which can then be separated by chromatography and analyzed by MS, allowing for the quantification of individual enantiomers in a mixture. nih.govresearchgate.net

TechniquePrimary Application for this compoundKey Information Provided
X-ray Crystallography Solid-state structureAbsolute configuration, bond lengths/angles, intermolecular interactions
Advanced NMR Solution-state structure and dynamicsConnectivity, conformation, rotational barriers
XPS / NEXAFS Surface and interface analysisElemental composition, chemical state, molecular orientation in SAMs
CD / ORD Stereochemical confirmationConfirmation of (R) configuration, enantiomeric purity
Mass Spectrometry Molecular weight and structureElemental formula, fragmentation pattern, analysis of derivatives

Derivatization and Functionalization Strategies for Research Probes

Synthesis of Fluorescently Tagged (R)-1-Aminopropane-2-thiol Derivatives for Research Applications

The synthesis of fluorescently tagged this compound derivatives is crucial for their application as probes in cellular imaging and biochemical assays. The dual functionality of the molecule allows for selective labeling at either the amine or the thiol group, depending on the choice of fluorophore and reaction conditions.

Thiol-reactive fluorescent dyes are frequently employed to selectively label the sulfhydryl group of this compound. These dyes typically contain electrophilic moieties that readily react with the nucleophilic thiol. Common classes of thiol-reactive fluorophores include maleimides, iodoacetamides, and NBD (7-nitrobenz-2-oxa-1,3-diazole) derivatives. biomol.com The reaction of a maleimide-functionalized fluorophore with this compound proceeds via a Michael addition, forming a stable thioether linkage. jenabioscience.com Similarly, iodoacetamides react with the thiol group through nucleophilic substitution to yield a stable thioether bond. biomol.com The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Alternatively, the primary amine of this compound can be targeted for fluorescent labeling. Amine-reactive fluorescent dyes, such as those containing succinimidyl ester (SE), isothiocyanate, or sulfonyl chloride functional groups, are widely used for this purpose. biomol.com The reaction of a succinimidyl ester-activated fluorophore with the amine group results in the formation of a stable amide bond. The pH of the reaction is a critical parameter, as the amine group needs to be in its unprotonated, nucleophilic form to react efficiently.

The selection of the labeling strategy—targeting the thiol versus the amine—is dictated by the specific research application. For instance, if the thiol group is intended to interact with a biological target, the fluorescent tag would be attached to the amine group, and vice versa. The following table summarizes common fluorescent labeling strategies for aminothiols.

Reactive Group on FluorophoreTarget Functional Group on this compoundResulting LinkageCommon Fluorophore Scaffolds
Maleimide (B117702)ThiolThioetherFluorescein, Rhodamine, BODIPY, Cyanine Dyes
IodoacetamideThiolThioetherFluorescein, Rhodamine, BODIPY, Alexa Fluor Dyes
Succinimidyl Ester (SE)AmineAmideFluorescein, Rhodamine, BODIPY, Cyanine Dyes
IsothiocyanateAmineThioureaFluorescein, Rhodamine

Fluorescently tagged this compound derivatives have been instrumental in the development of probes for detecting biologically important thiols like cysteine, homocysteine, and glutathione (B108866). nih.gov These probes often utilize a "turn-on" fluorescence mechanism, where the fluorescence is quenched in the unbound state and is enhanced upon reaction with the target thiol. nih.gov

Preparation of Immobilized this compound for Heterogeneous Catalysis or Affinity Studies

The immobilization of this compound onto solid supports is a key strategy for its application in heterogeneous catalysis and affinity chromatography. nih.govwikipedia.org As a heterogeneous catalyst, the immobilized aminothiol (B82208) can facilitate various organic transformations, with the advantage of easy separation and recyclability of the catalyst. nih.gov In affinity studies, immobilized this compound can be used to selectively capture and purify biomolecules that interact with its functional groups.

A common approach for immobilization involves the use of polymeric resins, such as polystyrene-based supports. nih.gov The amine group of this compound can be covalently attached to the resin through various chemical linkages. For example, a resin functionalized with chloromethyl groups can react with the amine to form a stable secondary amine linkage. Alternatively, the thiol group can be utilized for immobilization. Supports containing epoxy groups can react with the thiol to form a thioether bond. nih.gov

The choice of the solid support and the immobilization chemistry depends on the intended application. For catalysis, the support should be chemically inert under the reaction conditions and provide good accessibility of the catalytic sites. For affinity chromatography, the support should exhibit low non-specific binding to minimize the background signal.

The following table outlines common solid supports and immobilization strategies for aminothiols.

Solid SupportFunctional Group on SupportTarget Functional Group on this compoundResulting Linkage
Polystyrene ResinChloromethylAmineSecondary Amine
Silica GelEpoxideThiolThioether
Agarose BeadsN-Hydroxysuccinimide (NHS) esterAmineAmide
Magnetic NanoparticlesCarboxylic AcidAmineAmide

The performance of the immobilized this compound is influenced by factors such as the loading density of the aminothiol on the support and the length of the spacer arm connecting it to the support. A higher loading density can increase the catalytic activity or binding capacity, while a longer spacer arm can reduce steric hindrance and improve accessibility.

Conjugation with Nanomaterials for Research Probes and Assemblies

The conjugation of this compound to nanomaterials, such as gold nanoparticles (AuNPs) and magnetic nanoparticles, has opened up new avenues for the development of advanced research probes and functional assemblies. nih.govbiomedres.us The unique properties of nanomaterials, combined with the chemical reactivity of the aminothiol, enable the creation of hybrid materials with tailored functionalities.

Gold nanoparticles are particularly attractive for conjugation with thiol-containing molecules due to the strong and stable gold-sulfur bond. researchgate.net The thiol group of this compound readily chemisorbs onto the surface of AuNPs, forming a self-assembled monolayer. This straightforward conjugation method allows for the functionalization of AuNPs with a high density of aminothiol ligands. biomedres.us The resulting AuNP conjugates can be used as colorimetric sensors, as the aggregation of the nanoparticles upon binding to a target analyte leads to a visible color change.

Magnetic nanoparticles functionalized with this compound offer the advantage of magnetic separability. rsc.org The aminothiol can be attached to the surface of magnetic nanoparticles, which are typically coated with a layer of silica or a polymer to provide functional groups for conjugation. These functionalized magnetic nanoparticles can be used as recyclable catalysts or as probes for the magnetic separation and enrichment of target molecules. researchgate.net

The table below summarizes different types of nanomaterials and their conjugation with aminothiols.

NanomaterialSurface ChemistryTarget Functional Group on this compoundConjugation Chemistry
Gold Nanoparticles (AuNPs)Gold SurfaceThiolAu-S Chemisorption
Magnetic Nanoparticles (Fe3O4)Silica-coated with epoxy groupsThiolThioether Formation
Carbon Nanotubes (CNTs)CarboxylatedAmineAmide Bond Formation
Quantum Dots (QDs)CarboxylatedAmineAmide Bond Formation

The resulting nanomaterial-aminothiol conjugates can be further modified by attaching other molecules, such as fluorescent dyes or targeting ligands, to the free amine group of the immobilized this compound. This allows for the creation of multifunctional probes for a wide range of research applications.

Design of Aminothiol-Containing Scaffolds for Mechanistic Chemical Biology Investigations

The bifunctional nature of this compound makes it a valuable building block for the design and synthesis of diverse molecular scaffolds for mechanistic chemical biology investigations. nih.gov These scaffolds can be used to probe protein function, investigate enzyme mechanisms, and develop new therapeutic agents. nih.gov

One common strategy is to incorporate this compound into peptide or peptidomimetic scaffolds. The amine and thiol groups can serve as handles for further chemical modifications, allowing for the introduction of various functional groups, such as reporter tags, crosslinkers, or pharmacophores. mdpi.com For example, the thiol group can be used for native chemical ligation, a powerful technique for the synthesis of large peptides and proteins.

This compound can also be used as a starting material for the synthesis of heterocyclic scaffolds, such as thiazolidines and thiazolines. These five-membered heterocycles are present in many biologically active natural products and have been explored as privileged scaffolds in medicinal chemistry. The reaction of the aminothiol with aldehydes or ketones leads to the formation of a thiazolidine ring, while reaction with nitriles can yield thiazolines. mdpi.com

The design of aminothiol-containing scaffolds often involves computational modeling to predict their binding affinity and selectivity for a particular biological target. The structural diversity that can be achieved by incorporating this compound into different scaffolds allows for the generation of large libraries of compounds for high-throughput screening.

The following table presents examples of scaffolds derived from this compound and their potential applications.

Scaffold TypeKey Synthetic ReactionPotential Applications
Peptide/PeptidomimeticSolid-phase peptide synthesisEnzyme inhibitors, Receptor ligands, Protein-protein interaction modulators
ThiazolidineCondensation with aldehydes/ketonesAntibacterial agents, Antiviral agents
Thiazoline (B8809763)Reaction with nitrilesProdrugs, Bioorthogonal chemistry

Future Research Trajectories and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Aminothiol (B82208) Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and synthesis of chiral molecules like (R)-1-Aminopropane-2-thiol. These computational tools offer the potential to accelerate the discovery of novel aminothiol derivatives with tailored properties and to optimize their production.

Machine learning models, particularly deep learning and reinforcement learning, can analyze vast datasets from genomic and chemical databases to identify fundamental design rules for protein and catalyst structures. By applying these principles, researchers can move beyond traditional synthesis methods. For instance, AI can predict the most efficient synthetic routes, minimizing trial-and-error in the laboratory and reducing resource consumption. Algorithms can model the evolutionary process of enzymes to design artificial proteins or catalysts with enhanced functionalities, specifying not just structure but also catalytic activity.

Future applications will likely involve the use of AI to predict the binding affinities and catalytic efficiencies of this compound-based ligands in asymmetric catalysis. By leveraging pre-trained models, even with limited experimental data, AI can facilitate the economical and efficient creation of aminothiols with specific properties for use in medicine and biotechnology.

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML ApproachPotential Application for Aminothiol ResearchAnticipated Outcome
Deep Learning (e.g., CNNs, RNNs)Predicting structure-property relationships; designing novel aminothiol derivatives with specific catalytic or binding properties.Accelerated discovery of functional aminothiols; enhanced accuracy in property prediction.
Reinforcement Learning (RL)Optimizing synthetic pathways for efficiency and yield; designing ligands with enhanced protein-protein interaction capabilities.More efficient and cost-effective synthesis; development of novel therapeutics.
Transfer LearningLeveraging knowledge from existing chemical and biological datasets to design new aminothiols with limited specific data.Rapid generation of targeted aminothiol libraries with reduced experimental sampling.

Exploration of Novel Reactivity Modes for the Aminothiol Moiety

The aminothiol moiety, containing both a nucleophilic thiol group and an amino group, offers a rich landscape for chemical transformations. Future research will focus on exploring and harnessing novel reactivity modes beyond classical applications. A significant area of interest is radical thiol-ene chemistry. This "click" reaction involves the anti-Markovnikov addition of a thiyl radical to an alkene, forming a stable thioether linkage. This process is highly efficient, selective, and compatible with aqueous conditions, making it ideal for bioconjugation and peptide modification.

Another promising avenue is the Thiol-Michael addition, a conjugate addition reaction that is highly selective. Investigating the selectivity of this reaction with this compound in complex mixtures can lead to controlled, sequential modifications of multifunctional molecules, which is crucial for the synthesis of complex polymers and macromolecules. These advanced synthetic tools can be used to install non-natural staples into peptide sequences or to develop novel probes for studying biological systems.

Development of Sustainable and Eco-Friendly Synthetic Routes for Chiral Aminothiols

The increasing demand for enantiomerically pure chiral compounds necessitates the development of sustainable and environmentally friendly synthetic methods. Biocatalysis, which utilizes enzymes to perform chemical transformations, is a key strategy for the green synthesis of chiral aminothiols like this compound.

Enzymatic asymmetric synthesis offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (often in aqueous media), and reduced waste generation. Key enzymatic strategies applicable to aminothiol synthesis include:

Asymmetric Reductive Amination: Using enzymes like amine dehydrogenases to convert a ketone precursor into a chiral amine with high enantiomeric excess (>99%).

Transaminases: Employing ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones.

Multi-Enzyme Cascades: Combining different enzymes, such as alcohol dehydrogenases and amine dehydrogenases, in one-pot reactions to convert simple alcohols into chiral amines with high atom efficiency.

These biocatalytic routes avoid the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry and providing a sustainable manufacturing pathway for high-value chiral aminothiols.

Table 2: Comparison of Synthetic Routes for Chiral Aminothiols
ParameterTraditional Chemical SynthesisBiocatalytic Synthesis
EnantioselectivityVariable, may require chiral auxiliaries or resolution steps.Typically very high (>99% ee).
Reaction ConditionsOften requires harsh conditions (high temperature/pressure, non-aqueous solvents).Mild conditions (room temperature, aqueous media).
CatalystsOften relies on precious or toxic metal catalysts.Uses biodegradable enzymes.
Waste GenerationCan produce significant chemical waste.Minimal waste, higher atom economy.
SustainabilityLowerHigher

Expansion of Catalytic Applications beyond Current Limitations

Chiral ligands are fundamental to asymmetric catalysis, modifying the reactivity of a metal center to favor the formation of one enantiomer of a product. nih.gov While ligands like chiral amino alcohols have been widely explored, the unique combination of amine and thiol donors in this compound presents opportunities for developing novel catalysts. polyu.edu.hk As a bidentate N,S-ligand, it can coordinate with transition metals to create catalysts for a variety of enantioselective reactions. nih.gov

Future research will likely focus on designing and synthesizing modular ligands derived from this compound. nih.govrsc.org By systematically modifying the ligand's structure, its steric and electronic properties can be fine-tuned to optimize performance in specific catalytic transformations, such as C-H functionalization, hydrogenations, or conjugate additions. polyu.edu.hkmdpi.com There is a growing trend towards using readily available chiral building blocks like amino acids and their derivatives to create new ligand libraries. mdpi.com This approach, applied to this compound, could accelerate the discovery of highly efficient and selective catalysts for synthesizing valuable chiral compounds. chiralpedia.comnih.gov The development of these new catalytic systems is expected to overcome existing limitations and broaden the scope of asymmetric synthesis. nih.gov

Advanced Materials Science Applications of Chiral Aminothiolates

The unique properties of chiral molecules are increasingly being harnessed in materials science and nanotechnology. chiralpedia.com The thiol group in this compound provides a strong anchor for covalent attachment to surfaces, particularly gold, making it an ideal building block for creating chiral self-assembled monolayers (SAMs). nih.govhuji.ac.il These ordered, single-molecule-thick films can impart chirality to a surface, enabling applications in enantioselective sensing, chiral separations, and as templates for the controlled crystallization of other molecules. nih.gov

Furthermore, this compound can be used to functionalize nanoparticles, creating advanced hybrid materials. rsc.org The strong gold-sulfur bond allows for stable capping of gold nanoparticles, while the chiral amine moiety can interact specifically with biological systems. nih.gov Such functionalized nanoparticles have potential applications in biosensing, drug delivery, and catalysis. researchgate.netnih.gov The chirality of these nanomaterials can induce unique optical and electronic properties, opening avenues for the development of chiroptical devices and materials with enhanced performance for a wide range of high-tech applications. chiralpedia.com

Q & A

Q. What are the optimal synthetic routes for (R)-1-Aminopropane-2-thiol, considering stereochemical control?

The synthesis of this compound requires stereoselective methods to preserve its chiral configuration. A common approach involves chiral starting materials, such as enantiomerically pure epoxides or thiol precursors, followed by nucleophilic ring-opening or substitution reactions. For example, stereoselective amination of 2-mercaptopropane derivatives using chiral catalysts or resolving agents can yield the desired (R)-enantiomer. Purification via chiral chromatography (e.g., using cellulose-based columns) or recrystallization with chiral resolving agents ensures enantiomeric purity .

Q. How can researchers validate the enantiomeric purity of this compound post-synthesis?

Enantiomeric purity can be confirmed using chiral analytical techniques:

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cyclodextrin derivatives) and monitor elution profiles with UV/Vis detection.
  • Polarimetry : Measure optical rotation and compare to literature values for the (R)-enantiomer.
  • NMR with Chiral Shift Reagents : Use europium-based reagents to induce diastereomeric splitting in proton or carbon spectra. Thin-layer chromatography (TLC) with chiral mobile phases, as described in pharmacopeial methods for related amino alcohols, can also serve as a preliminary screening tool .

Q. What safety protocols are critical when handling this compound in the lab?

While specific safety data for this compound is limited, structural analogs (e.g., thiol-containing amines) often require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation.
  • Ventilation : Use fume hoods to mitigate inhalation risks due to potential volatility.
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. General guidelines for thiols and amines, including spill management and waste disposal, should be followed .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Molecular docking and quantum mechanical calculations can simulate interactions with biological targets. For example:

  • Hydrogen Bonding : The amino and thiol groups may interact with enzyme active sites, as seen in related compounds with amino alcohol motifs .
  • π-π Stacking : The compound’s alkyl backbone could engage aromatic residues in proteins. Density Functional Theory (DFT) studies can optimize its geometry and electronic properties, while molecular dynamics simulations assess stability in biological environments. Cross-validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in enantiomeric purity, assay conditions, or target specificity. To address this:

  • Replicate Experiments : Use independently synthesized batches and standardized protocols.
  • Orthogonal Assays : Combine enzymatic assays with cell-based studies (e.g., cytotoxicity or gene expression profiling).
  • Structural Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy. Cross-reference data with structurally similar compounds, such as β-mercaptopropylamine derivatives, to identify structure-activity relationships (SARs) .

Q. How can researchers optimize this compound for targeted drug delivery systems?

Functionalize the amino or thiol groups to enhance bioavailability or target specificity:

  • Prodrug Design : Conjugate with ester or carbamate groups for controlled release.
  • Nanoparticle Conjugation : Attach to lipid-based carriers or dendrimers via thiol-metal coordination.
  • Biotinylation : Enhance cellular uptake using biotin-avidin interactions. Evaluate pharmacokinetics using in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo biodistribution studies .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing this compound in complex matrices?

  • LC-MS/MS : Quantify trace amounts in biological samples using multiple reaction monitoring (MRM).
  • GC-MS with Derivatization : Convert thiol groups to stable derivatives (e.g., S-alkylation with iodoacetamide) for volatility.
  • ICP-MS : Detect sulfur content for purity assessment. Validate methods using spike-recovery experiments and certified reference materials (CRMs) where available .

Q. How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?

The (R)-configuration can dictate enantioselectivity in asymmetric catalysis. For example:

  • Thiol-ene Reactions : The chiral center may control regioselectivity in radical-mediated additions.
  • Aminocatalysis : The amino group could activate carbonyl substrates via enamine intermediates. Compare catalytic efficiency with the (S)-enantiomer and racemic mixtures to elucidate stereochemical effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.